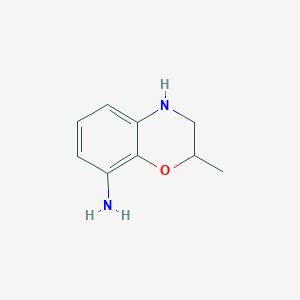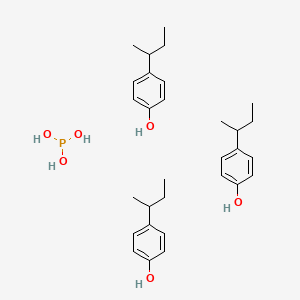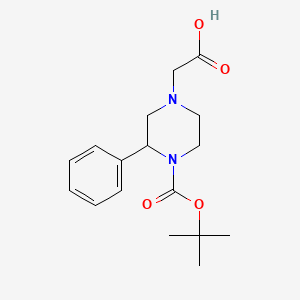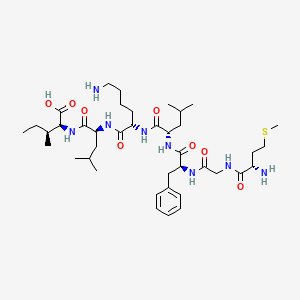![molecular formula C16H24O3 B14175762 (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one CAS No. 922523-35-1](/img/structure/B14175762.png)
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a methoxyphenyl group attached to a dimethylhexanone backbone, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one typically involves multiple steps, including the formation of the hexanone backbone and the introduction of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Hexanone Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methoxyphenyl group onto the hexanone backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-6-[(4-hydroxyphenyl)methoxy]-3,5-dimethylhexan-2-one
- (3S,5R)-6-[(4-ethoxyphenyl)methoxy]-3,5-dimethylhexan-2-one
Uniqueness
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one is unique due to its specific stereochemistry and the presence of the methoxyphenyl group. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
922523-35-1 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C16H24O3/c1-12(9-13(2)14(3)17)10-19-11-15-5-7-16(18-4)8-6-15/h5-8,12-13H,9-11H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
PINJVLIRXNYOMP-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)C(=O)C)COCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC(C)C(=O)C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)




![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)

![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)

